3-Ethoxy-1,3-dimethylindolin-2-one
CAS No.:
Cat. No.: VC17556112
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 3-ethoxy-1,3-dimethylindol-2-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3 |
| Standard InChI Key | KWMVTZSGXRHGQR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(C2=CC=CC=C2N(C1=O)C)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
3-Ethoxy-1,3-dimethylindolin-2-one (IUPAC name: 5-ethoxy-1,3-dimethyl-1,3-dihydroindol-2-one) features a bicyclic indolinone core substituted with methyl groups at the 1- and 3-positions and an ethoxy group at the 5-position (Figure 1) . The compound’s systematic numbering and substituent arrangement distinguish it from simpler oxindoles, conferring distinct electronic and steric properties.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.253 g/mol | |
| Density | 1.100 g/cm³ (predicted) | |
| Boiling Point | 381.4 ± 42.0 °C (predicted) | |
| LogP (Partition Coefficient) | 2.23 |
Structural Features and Electronic Effects
The indolinone core consists of a benzene ring fused to a pyrrolidin-2-one moiety. Key structural attributes include:
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Methyl groups: The 1- and 3-methyl substituents enhance steric hindrance, influencing reaction selectivity .
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Ethoxy group: The 5-ethoxy substituent introduces electron-donating effects via the oxygen lone pairs, modulating aromatic electrophilic substitution patterns.
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Planarity: The conjugated system across the indolinone scaffold facilitates π-π interactions, relevant in supramolecular chemistry .
X-ray crystallography of analogous compounds reveals a nearly planar bicyclic system with slight puckering at the lactam ring . Substituents adopt equatorial orientations to minimize steric clashes, as evidenced in computational models.
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A common route to 3-substituted indolinones involves Grignard additions to N-protected isatins (indoline-2,3-diones). For example:
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Starting material: 1-Methylindoline-2,3-dione reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C .
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Quenching: The reaction is quenched with ammonium chloride, followed by ethyl acetate extraction and silica gel chromatography .
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Yield: Typical yields range from 50–80%, depending on substituents and purification methods .
Table 2: Representative Synthetic Conditions for Indolinones
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | THF, -78°C → RT, MgBr₂ | 72 | |
| Catalytic Substitution | Cu(OTf)₂, 1,10-phenanthroline, 80°C | 80 | |
| Purification | Silica gel (EtOAc/petroleum ether) | – |
Catalytic Cascade Reactions
Recent advances employ palladium-catalyzed Heck/Suzuki cascades to construct polysubstituted indolinones. For instance, N-(2-bromophenyl)acrylamides undergo asymmetric coupling with arylboronic acids using endo-5-norbornene-2,3-dimethanol as a chiral ligand . This method achieves enantiomeric excesses >90%, highlighting potential for stereoselective synthesis of 3-ethoxy derivatives .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes regioselective substitutions:
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Nitration: Occurs preferentially at the 4- and 6-positions due to ethoxy group activation.
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Halogenation: Iodination at the 7-position has been reported using Cu(OTf)₂ catalysts .
Lactam Ring Modifications
The pyrrolidin-2-one moiety participates in:
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Alkylation: Quaternization of the lactam nitrogen under basic conditions .
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Reduction: LiAlH₄ reduces the carbonyl to a secondary alcohol, though this destabilizes the bicyclic system.
Industrial and Research Applications
Intermediate in Organic Synthesis
The compound serves as a precursor to:
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Heterocyclic scaffolds: Via ring-expansion or annulation reactions .
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Chiral auxiliaries: Enantiomerically pure derivatives aid asymmetric synthesis .
Material Science Applications
Conjugated indolinones contribute to:
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Organic semiconductors: Charge transport layers in OLEDs.
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Coordination polymers: Metal-organic frameworks (MOFs) with luminescent properties.
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